3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
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Overview
Description
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-methylbenzaldehyde, 4-nitrobenzaldehyde, and thiourea. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The thiazolidinone ring can act as a bioisostere, mimicking the structure of natural substrates and interfering with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-2-one
- 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-5-one
Uniqueness
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the specific positioning of the substituents on the thiazolidinone ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H14N2O3S |
---|---|
Molecular Weight |
314.4g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c1-11-2-6-13(7-3-11)17-15(19)10-22-16(17)12-4-8-14(9-5-12)18(20)21/h2-9,16H,10H2,1H3 |
InChI Key |
AVWLSBMPINCXEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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